2-(4-Bromothiophen-2-yl)ethanamine
Overview
Description
2-(4-Bromothiophen-2-yl)ethanamine is an organic compound featuring a bromine atom attached to a thiophene ring, which is further connected to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of Thiophene: : The synthesis begins with the bromination of thiophene to produce 4-bromothiophene. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃).
-
Formation of 2-(4-Bromothiophen-2-yl)ethanamine: : The brominated thiophene undergoes a nucleophilic substitution reaction with ethylenediamine. This reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved safety.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-(4-Bromothiophen-2-yl)ethanamine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding amine derivatives.
-
Substitution: : The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Substituted Thiophenes: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Bromothiophen-2-yl)ethanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to design probes for studying enzyme activities or receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its derivatives can be employed in the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism by which 2-(4-Bromothiophen-2-yl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorothiophen-2-yl)ethanamine
- 2-(4-Fluorothiophen-2-yl)ethanamine
- 2-(4-Iodothiophen-2-yl)ethanamine
Uniqueness
2-(4-Bromothiophen-2-yl)ethanamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1-2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCITPUKHNCINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567315 | |
Record name | 2-(4-Bromothiophen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28783-37-1 | |
Record name | 2-(4-Bromothiophen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.